2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its unique structure, which includes a difluoro-nitrophenyl group attached to a tetramethyl-dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Boronic Acid Formation: The starting material, 3,5-difluoro-4-nitrobenzene, undergoes a reaction with a boronic acid derivative under specific conditions to form the boronic ester intermediate.
Tetramethylation: The boronic ester intermediate is then subjected to a tetramethylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Palladium catalysts and bases such as sodium carbonate are often used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate esters.
Reduction Products: Amines and their derivatives.
Substitution Products: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds.
Biology: It can be employed in the development of fluorescent probes and imaging agents.
Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in chemical reactions as a boronic acid derivative. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating various organic transformations. The difluoro-nitrophenyl group can influence the electronic properties of the compound, affecting its reactivity and selectivity in reactions.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents on the aromatic ring.
Nitrophenyl Derivatives: Compounds with nitro groups on different positions of the phenyl ring.
Fluoro-Substituted Compounds: Compounds with fluorine atoms on the aromatic ring.
Uniqueness: 2-(3,5-Difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of difluoro and nitro groups on the phenyl ring, which can significantly influence its chemical behavior and reactivity compared to other similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike.
Properties
IUPAC Name |
2-(3,5-difluoro-4-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(16(17)18)9(15)6-7/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEFYYDQOMVAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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